molecular formula C10H11BrN2O B6613172 1H-Benzimidazole-2-propanol, 5-bromo- CAS No. 540516-31-2

1H-Benzimidazole-2-propanol, 5-bromo-

Cat. No.: B6613172
CAS No.: 540516-31-2
M. Wt: 255.11 g/mol
InChI Key: WFKMGDNIDZUZSG-UHFFFAOYSA-N
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Description

The compound 1H-Benzimidazole-2-propanol, 5-bromo- (systematic name: 2-(5-Bromo-2-propoxyphenyl)-1H-benzimidazole) is a benzimidazole derivative with a bromine substituent at the 5-position and a propoxyphenyl group at the 2-position of the heterocyclic ring. Its molecular formula is C₁₆H₁₅BrN₂O, with a molecular weight of 331.21 g/mol and a LogP value of 4.78, indicating high lipophilicity .

Properties

IUPAC Name

3-(6-bromo-1H-benzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKMGDNIDZUZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400114
Record name 1H-Benzimidazole-2-propanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540516-31-2
Record name 1H-Benzimidazole-2-propanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 4-Bromo-1,2-Benzenediamine

The foundational step for synthesizing 5-bromo-1H-benzimidazole derivatives involves cyclizing 4-bromo-1,2-benzenediamine with carbonyl equivalents. A high-yield method (100%) employs trimethyl orthoformate and hydrochloric acid in dimethylformamide (DMF) at room temperature. Key steps include:

  • Dissolving 4-bromo-1,2-benzenediamine (16 mmol) in DMF (22 mL).

  • Adding trimethyl orthoformate (44 mL) and concentrated HCl (1.5 mL).

  • Stirring for 1 hour, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

This method avoids toxic reagents like cyanogen bromide, which is commonly used in traditional benzimidazole syntheses. Nuclear magnetic resonance (NMR) data confirm the product’s structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.33 (t, J = 8.8 Hz, 1H), 7.55 (dd, J = 7.6/40 Hz, 1H), 7.79 (d, J = 47.2 Hz, 1H), 8.26 (s, 1H).

Introduction of the 2-Propanol Side Chain

Nucleophilic Alkylation of Benzimidazole-2-Thione Intermediates

A scalable approach adapts methodologies from benzimidazole-2-thione syntheses. Reacting 5-bromo-1H-benzimidazole with carbon disulfide (CS₂) and propanol in polar aprotic solvents (e.g., 1,4-dioxane) yields 2-propanol derivatives via intermediate dithiocarbamate salts:

  • Reaction Setup :

    • Combine 5-bromo-1H-benzimidazole (10 mmol), CS₂ (15 mmol), and n-propanol (20 mmol) in 1,4-dioxane.

    • Heat at 80°C for 24 hours under nitrogen.

  • Key Observations :

    • Yields range from 15% to 51.4%, depending on the alcohol nucleophile (Table 1).

    • Propanol derivatives require longer reaction times (34–40 hours) compared to methanol (24 hours).

Table 1. Solvent and Nucleophile Effects on 2-Propanol Derivative Yields

EntryNucleophileYield (%)Reaction Time (h)
1n-Propanol23.334
2Methanol48.524
3Ethanol30.130

Aldehyde-Mediated Cyclization with Propanol Precursors

An alternative route involves condensing 4-bromo-1,2-benzenediamine with aldehyde derivatives bearing propanol groups. For example, 2-nitrobenzaldehyde has been used to synthesize nitro-substituted benzimidazoles under optimized conditions:

  • Procedure :

    • Heat 4-bromo-1,2-benzenediamine (10 mmol) and 3-(hydroxymethyl)benzaldehyde (12 mmol) in nitrobenzene at 180°C for 8 hours.

    • Reduce the nitro group using aqueous Na₂S to yield the amine intermediate.

  • Challenges :

    • Steric hindrance from the propanol group reduces yields (15–25%) compared to simpler aldehydes.

    • Requires post-synthetic oxidation to convert intermediates to the final alcohol.

Bromination Strategies for Position-Specific Substitution

Direct Bromination Using Phosphorous Oxybromide

For late-stage bromination, phosphorous oxybromide (POBr₃) effectively introduces bromine at position 5 of pre-formed benzimidazoles:

  • Synthetic Steps :

    • Reflux 1H-benzimidazole-2-propanol (5 mmol) with POBr₃ (15 mmol) in acetonitrile for 6 hours.

    • Quench with ice water and purify via column chromatography.

  • Advantages :

    • Avoids harsh diazotization conditions, improving scalability.

    • Achieves >80% bromination efficiency confirmed by LC-MS.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

  • Cyclocondensation Route : Highest yield (100%) but requires post-synthetic modification for 2-propanol.

  • Nucleophilic Alkylation : Moderate yields (15–51%) but direct introduction of propanol.

  • Aldehyde Cyclization : Low yields (15–25%) due to steric effects.

Scalability and Environmental Impact

  • Methods using DMF and trimethyl orthoformate generate less hazardous waste compared to thiocyanation routes.

  • POBr₃-mediated bromination is preferable over chlorine-based reagents for reduced toxicity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-propanol, 5-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Common Synthetic Routes

Method Description
BrominationReaction of benzimidazole with bromine in a solvent (e.g., acetic acid).
CyclizationInvolves cyclizing o-phenylenediamines with carbonyl di-imidazole.
Automated ProcessesLarge-scale production using optimized reaction conditions for industrial purposes.

Chemistry

1H-Benzimidazole-2-propanol, 5-bromo- serves as a building block for synthesizing more complex benzimidazole derivatives, which are essential in developing new materials and pharmaceuticals. Its unique substitution pattern allows for the creation of various derivatives with tailored properties.

Biology

In biological contexts, this compound exhibits antimicrobial and antiviral activities. Studies have shown that it can inhibit certain enzymes or interfere with cellular processes, making it valuable in biological research .

Medicine

Benzimidazole derivatives are recognized for their potential therapeutic effects:

  • Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Research indicates significant anti-inflammatory activity compared to standard treatments like indomethacin .
  • Antihypertensive Properties : Certain compounds derived from this class have been explored for their ability to lower blood pressure.

Industry

In industrial applications, 1H-Benzimidazole-2-propanol, 5-bromo- is utilized in developing corrosion inhibitors and other industrial chemicals. Its stability and reactivity make it suitable for various formulations.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of 1H-benzimidazole compounds exhibited significant inhibitory effects against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Analgesic Properties : Research highlighted that specific benzimidazole derivatives showed notable analgesic effects comparable to standard analgesics like aspirin. For instance, compounds derived from this structure demonstrated a reduction in pain responses in animal models .
  • Anti-inflammatory Effects : In another study, a series of benzimidazole derivatives were evaluated for their anti-inflammatory properties. The results indicated that several compounds significantly reduced edema compared to control groups .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-propanol, 5-bromo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications and Limitations

While the provided evidence lacks direct biological or application data, structural comparisons highlight critical design considerations:

  • Drug Design: The propoxyphenyl compound’s lipophilicity makes it a candidate for central nervous system (CNS) targets, whereas the thione’s polarity may favor solubility-dependent applications .
  • Synthetic Challenges: The propoxyphenyl group necessitates multi-step synthesis, while the thione derivative’s simpler structure may streamline production.

Biological Activity

1H-Benzimidazole-2-propanol, 5-bromo- is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

1H-Benzimidazole-2-propanol, 5-bromo- is characterized by its benzimidazole core structure, which is known for its diverse biological activities. The synthesis typically involves the bromination of benzimidazole derivatives. A common method includes the reaction of benzimidazole with bromine in solvents like acetic acid or chloroform under reflux conditions to achieve high yields and purity.

Table 1: Synthesis Methods

MethodDescription
BrominationReaction of benzimidazole with bromine in suitable solvents
Industrial ProductionLarge-scale bromination using automated reactors
Purification TechniquesCrystallization or chromatography for product refinement

Biological Activity

1H-Benzimidazole-2-propanol, 5-bromo- exhibits significant antimicrobial , antiviral , and anticancer properties. Research indicates that derivatives of benzimidazole have shown promise in inhibiting various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating effective inhibition .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. For instance, derivatives have shown considerable activity against the MDA-MB-231 breast cancer cell line, suggesting potential applications in cancer therapy .

Table 2: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, Streptococcus faecalisMIC values: 8 μg/mL (effective inhibition)
AnticancerMDA-MB-231 (breast cancer cells)Significant antiproliferative effects
AntiviralVarious viral strains (specific studies needed)Potential inhibition observed

The mechanism by which 1H-Benzimidazole-2-propanol, 5-bromo- exerts its biological effects involves interactions with specific molecular targets within cells. It may inhibit vital enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation. For example, the compound's structure allows it to interact with enzymes involved in nucleic acid synthesis or metabolic pathways critical to cellular growth.

Comparative Studies with Similar Compounds

1H-Benzimidazole derivatives have been compared to other related compounds to evaluate their relative efficacy and selectivity. For instance, 2-Bromo-1H-benzimidazole and Pyrimido[1,2-a]benzimidazoles share structural similarities but differ in biological activity profiles due to variations in substitution patterns.

Table 3: Comparison of Benzimidazole Derivatives

CompoundMain ActivityNotable Differences
1H-Benzimidazole-2-propanol, 5-bromo-Antimicrobial, AnticancerUnique substitution pattern enhances activity
2-Bromo-1H-benzimidazoleAntifungalLess effective against certain bacterial strains
Pyrimido[1,2-a]benzimidazolesAntiviralBroader spectrum but lower potency against specific cancers

Case Studies

Recent studies have highlighted the effectiveness of 1H-Benzimidazole-2-propanol, 5-bromo- in various experimental settings:

  • Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced cell viability in the MDA-MB-231 breast cancer line at concentrations as low as 10 μg/mL.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were subjected to testing where the compound showed a clear zone of inhibition at concentrations starting from 4 μg/mL.

These findings underscore the compound's potential as a lead candidate for further development into therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-1H-benzimidazole-2-propanol, and how can reaction conditions be controlled to enhance yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with bromination of the benzimidazole core followed by propanol substitution. Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for introducing the propanol group.
  • Temperature Control: Maintain 60–80°C during bromination to avoid side reactions like over-bromination .
  • Catalysis: Use Lewis acids (e.g., AlCl₃) to improve regioselectivity for the 5-position bromination.
  • Continuous Flow Chemistry: For scalability, adopt flow reactors to ensure consistent mixing and thermal regulation, improving reproducibility and yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing the structure of 5-bromo-1H-benzimidazole-2-propanol?

Methodological Answer:

  • 1H/13C NMR: Use DMSO-d₆ as a solvent to observe proton environments. The coupling patterns of aromatic protons (δ 7.2–8.1 ppm) confirm bromine substitution at the 5-position .
  • IR Spectroscopy: Detect O–H stretching (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) to verify propanol and bromine functionalities .
  • X-ray Crystallography: Employ SHELX programs for structure refinement. Mercury software can visualize intermolecular interactions (e.g., hydrogen bonding between propanol groups) .
  • HRMS: Confirm molecular mass (e.g., [M+H]+ at m/z 331.207) and isotopic patterns matching bromine .

Advanced: How can researchers resolve contradictions in biological activity data for 5-bromo-1H-benzimidazole derivatives across different studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Comparative SAR Studies: Systematically modify substituents (e.g., replacing bromine with chlorine) and test activity against consistent biological targets (e.g., fungal proteases). For example, 5-bromo derivatives show enhanced antifungal activity compared to 6-bromo analogs .
  • Purity Validation: Use HPLC (≥95% purity) to rule out impurities affecting bioactivity.
  • Meta-Analysis: Aggregate data from multiple studies using tools like Crystal Structure Databases (CSD) to identify trends in activity-structure correlations .

Advanced: What computational strategies are effective in predicting the reactivity and binding modes of 5-bromo-1H-benzimidazole-2-propanol with biological targets?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* to predict electrophilic sites (e.g., bromine as a leaving group) and redox potentials .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450). The propanol group may form hydrogen bonds with active-site residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

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